molecular formula C20H20FN3O4S B3412477 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 933003-71-5

5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B3412477
CAS RN: 933003-71-5
M. Wt: 417.5 g/mol
InChI Key: SDOYFELVBSTWDF-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide, also known as PXS-4728A, is a small molecule drug candidate that has been developed for the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis.

Mechanism of Action

5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide acts as a selective inhibitor of the enzyme adipose triglyceride lipase (ATGL), which is involved in the breakdown of triglycerides in adipose tissue and the liver. By inhibiting ATGL, this compound reduces the release of fatty acids from adipose tissue and the liver, leading to improved insulin sensitivity and reduced liver fat accumulation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve glucose tolerance, reduce insulin resistance, and decrease liver fat accumulation. This compound also reduces inflammation and fibrosis in the liver, which are key features of non-alcoholic steatohepatitis.

Advantages and Limitations for Lab Experiments

One advantage of 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide is its specificity for ATGL, which reduces the risk of off-target effects. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

Future studies on 5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide could include clinical trials in humans to evaluate its safety and efficacy in the treatment of metabolic disorders. Other potential future directions could include the development of more potent and selective ATGL inhibitors, as well as the investigation of the role of ATGL in other metabolic processes.

Scientific Research Applications

5-fluoro-2-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied in preclinical models of metabolic disorders, including type 2 diabetes and non-alcoholic steatohepatitis. In these studies, this compound has been shown to improve insulin sensitivity, reduce liver fat accumulation, and decrease inflammation and fibrosis in the liver.

properties

IUPAC Name

5-fluoro-2-methoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-3-11-28-20-10-8-17(22-23-20)14-5-4-6-16(12-14)24-29(25,26)19-13-15(21)7-9-18(19)27-2/h4-10,12-13,24H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOYFELVBSTWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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